2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Characterization This compound is part of a class of chemicals that have been explored for their synthetic routes and characterization. For instance, the synthesis and characterization of thiophene derivatives, which share structural similarities, have been extensively studied. These processes often involve complex synthetic routes involving condensation reactions, hydrolysis, and other chemical transformations to create a wide array of derivatives with potential biological activities (Talupur, Satheesh, & Chandrasekhar, 2021). Such research underlines the compound's relevance in the development of new materials and molecules with significant applications in medicine and materials science.
Biological Evaluation Research into thiophene derivatives, including structures similar to the mentioned compound, has demonstrated significant biological activities. For example, certain thiophene derivatives have been synthesized and evaluated for their acetylcholinesterase inhibition activity, which is a critical target in the treatment of Alzheimer's disease. Some of these compounds have shown more potent inhibitory effects than standard treatments, indicating their potential as therapeutic agents (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).
Antimicrobial and Antitumor Applications The broader family of thiophene derivatives has also been explored for antimicrobial and antitumor properties. Novel synthetic routes have led to the creation of compounds derived from similar structures, showing promising antitumor activities. These compounds have been tested against various cancer cell lines, revealing their potential as anticancer agents. Additionally, antimicrobial studies on related compounds demonstrate significant efficacy against bacterial and fungal pathogens, highlighting the compound's potential in developing new antimicrobial agents (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antiparasitic and Anti-inflammatory Properties Further investigations into thiophene derivatives have identified their antiparasitic and anti-inflammatory properties. Compounds with structural similarities have shown promising results in preclinical models, suggesting their utility in treating parasitic infections and inflammatory conditions. This research area opens up new avenues for the development of therapeutic agents based on the chemical structure of thiophene derivatives, including the compound (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).
Properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-28-15-8-10-16(11-9-15)30-14-20(26)25-23-21(18-6-2-3-7-19(18)31-23)22(27)24-13-17-5-4-12-29-17/h8-11,17H,2-7,12-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWMUCCBKCKPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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